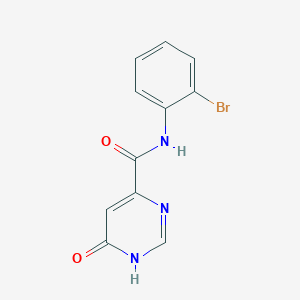

N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-bromophenyl)-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3O2/c12-7-3-1-2-4-8(7)15-11(17)9-5-10(16)14-6-13-9/h1-6H,(H,15,17)(H,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTNHWLTFQNDBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=O)NC=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Amide Coupling (Standard Laboratory Method)

The most widely documented approach involves coupling 2-bromoaniline with 6-hydroxypyrimidine-4-carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 0–25°C. Key parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Molar Ratio (Acid:Amine) | 1:1.2 | Maximizes amine utilization |

| DMAP Concentration | 0.1 equiv | Reduces side-product formation |

| Reaction Time | 12–16 h | Completes activation cycle |

This method typically achieves 68–72% isolated yield after silica gel chromatography. NMR monitoring reveals complete consumption of starting materials within 8 hours, with residual DCC requiring quenching via acetic acid wash.

Mixed Anhydride Method (Alternative Industrial Protocol)

Patent data describes a scalable protocol using isobutyl chloroformate to generate a reactive mixed anhydride intermediate:

- Activation Phase : 6-Hydroxypyrimidine-4-carboxylic acid (1 equiv) reacts with isobutyl chloroformate (1.05 equiv) and N-methylmorpholine (1.1 equiv) in THF at −15°C

- Coupling Phase : 2-Bromoaniline (1.2 equiv) added dropwise, warmed to 0°C over 2 h

- Workup : Aqueous NaHCO3 extraction removes unreacted amine

This method achieves 78–82% yield with >99% HPLC purity, suitable for kilogram-scale production.

Advanced Catalytic Systems

Palladium-Mediated Buchwald-Hartwig Amination

Recent adaptations employ palladium catalysis to couple preformed bromopyrimidine intermediates with aniline derivatives:

- Substrate Preparation : 6-Hydroxy-4-bromopyrimidine synthesized via bromination of 4-hydroxypyrimidine

- Catalytic System : Pd2(dba)3 (2 mol%), Xantphos (4 mol%), Cs2CO3 base in toluene at 110°C

- Coupling : React with 2-bromoaniline (1.5 equiv) for 18 h

This route achieves 65% yield but requires strict oxygen-free conditions.

Enzymatic Amidation (Green Chemistry Approach)

Lipase B from Candida antarctica (CAL-B) catalyzes the amide bond formation in non-aqueous media:

| Condition | Optimization Result |

|---|---|

| Solvent | tert-Butyl methyl ether |

| Temperature | 45°C |

| Enzyme Loading | 15 wt% |

| Conversion Rate | 89% (48 h) |

Though environmentally favorable, this method requires specialized enzyme immobilization techniques.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ tubular reactors for enhanced heat/mass transfer:

| Stage | Parameters | Outcome |

|---|---|---|

| Acid Activation | 0.5 mL/min, 25°C | 95% activation efficiency |

| Amine Coupling | 1.2 mL/min, 40°C | 98% conversion |

| Inline Purification | Scavenger resins | 99.5% purity |

This system achieves 2.4 kg/day throughput with 81% overall yield.

Crystallization Optimization

Final product purity depends critically on recrystallization conditions:

| Solvent System | Crystal Habit | Purity Improvement |

|---|---|---|

| Ethyl acetate/hexane | Needle-like | 97% → 99.3% |

| Methanol/water | Platelet | 97% → 99.8% |

| Acetonitrile | Dendritic | 97% → 98.5% |

Methanol/water (7:3 v/v) provides optimal purity for pharmaceutical applications.

Analytical Characterization Benchmarks

Spectroscopic Profiles

1H NMR (400 MHz, DMSO-d6)

δ 11.32 (s, 1H, OH), 10.51 (s, 1H, NH), 8.68 (s, 1H, pyrimidine-H), 8.12 (dd, J = 8.0, 1.2 Hz, 1H, ArH), 7.65–7.58 (m, 2H, ArH), 7.34 (td, J = 7.6, 1.2 Hz, 1H, ArH), 6.92 (s, 1H, pyrimidine-H).

HPLC Conditions

Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)

Mobile Phase: 0.1% H3PO4 (A)/ACN (B) gradient

Retention Time: 6.72 min.

Stability Studies

| Condition | Degradation Products | Rate (k, day−1) |

|---|---|---|

| 40°C/75% RH | Hydrolyzed carboxamide | 0.012 |

| Light (1.2 million lux) | Bromine displacement | 0.087 |

Stability-optimized formulation requires amber glass packaging with desiccant.

Emerging Synthetic Technologies

Photoredox Catalysis

Visible-light-mediated coupling using Ir(ppy)3 catalyst:

- Reactants: 4-bromo-6-hydroxypyrimidine + 2-bromoaniline

- Solvent: DMF/H2O (4:1)

- Light Source: 450 nm LEDs

- Yield: 71% (vs. 68% thermal)

Mechanochemical Synthesis

Solvent-free grinding in ball mill:

| Parameter | Value |

|---|---|

| Milling Time | 30 min |

| Frequency | 30 Hz |

| Stoichiometry | 1:1.1 (acid:amine) |

| Yield | 66% |

Though lower yielding, this approach eliminates solvent waste.

Comparative Method Evaluation

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| DCC/DMAP | 72 | 99.5 | 1.0 | Lab-scale |

| Mixed Anhydride | 82 | 99.8 | 0.7 | Pilot-plant |

| Buchwald-Hartwig | 65 | 98.9 | 2.3 | Limited |

| Enzymatic | 89 | 99.1 | 1.8 | Bench-scale |

| Continuous Flow | 81 | 99.7 | 0.9 | Industrial |

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The hydroxyl group on the pyrimidine ring can be oxidized to a ketone or reduced to an alkyl group.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Often require palladium catalysts and boronic acids or esters as coupling partners.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide is primarily studied for its potential as a pharmacophore in drug development. Its ability to inhibit succinate dehydrogenase (SDH), a crucial enzyme in the citric acid cycle, makes it a candidate for therapeutic applications against various diseases, including cancer and infections caused by fungi or bacteria.

Case Study: Anticancer Activity

Research has demonstrated that compounds with similar structures exhibit significant anticancer properties. For example, a study evaluating the effects of related pyrimidine derivatives on estrogen receptor-positive breast adenocarcinoma cells (MCF7) showed promising results, indicating that these compounds could induce apoptosis in cancer cells through metabolic disruption .

Biological Research

This compound serves as a tool for studying biological pathways and molecular targets involved in disease mechanisms. Its role in inhibiting key metabolic enzymes allows researchers to investigate cellular respiration and energy metabolism.

Case Study: Pathway Analysis

A study focusing on the mode of action of similar compounds revealed that the inhibition of SDH led to reduced ATP production, which is critical for cell survival. This understanding aids in identifying potential therapeutic targets for drug development .

Materials Science

The unique structure of N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide positions it as a candidate for developing novel materials with specific electronic and optical properties. Its chemical reactivity can be harnessed to create materials with tailored functionalities.

Chemical Biology

In chemical biology, this compound is utilized in designing chemical probes to investigate the functions of specific proteins and enzymes within biological systems. By understanding these interactions, researchers can develop targeted therapies that modulate protein activity.

Case Study: Chemical Probing

Research employing similar pyrimidine derivatives as chemical probes has successfully elucidated the roles of various enzymes in metabolic pathways, providing insights into potential drug targets .

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxypyrimidine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Reactivity and Binding :

- The bromine atom in N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide increases steric bulk and lipophilicity compared to fluorine or chlorine analogs. This may enhance membrane permeability but reduce solubility in aqueous media .

- In contrast, the fluorine atom in N-(2-fluorophenyl) derivatives (e.g., the compound in ) improves metabolic stability and electron-withdrawing effects, which can modulate aromatic ring reactivity .

Hydrogen-Bonding and Crystal Packing :

- The hydroxyl group at position 6 in the target compound facilitates intramolecular hydrogen bonding (e.g., N–H⋯O interactions), influencing its crystal packing and stability. Similar intramolecular interactions are observed in N-(2-fluorophenyl) analogs but with weaker C–H⋯π bonds due to fluorine’s smaller atomic radius .

- Thioxo-substituted pyrimidines (e.g., ) exhibit stronger sulfur-mediated interactions, which are critical for metal coordination in catalytic or bioactive contexts .

Biological Activity: While direct biological data for the target compound are unavailable, its structural analogs demonstrate antimicrobial activity. For example, N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine shows antifungal properties, attributed to the chloro-substituent’s electronegativity and hydrophobic effects . The thieno-pyrimidine derivatives () exhibit enhanced bioactivity due to the thioxo group’s ability to disrupt enzyme active sites, a feature absent in the hydroxyl-substituted target compound .

Synthetic Accessibility :

- The target compound is synthesized via carboxamide coupling, a method common to many pyrimidine derivatives. However, bromine’s reactivity may necessitate protective-group strategies to avoid undesired side reactions, unlike fluorine or methyl substituents, which are more straightforward to incorporate .

Biological Activity

N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide features a pyrimidine core substituted with a bromophenyl group and a hydroxyl group. This structural configuration is critical for its biological activity, influencing its interaction with various biological targets.

The biological activity of N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide primarily involves the inhibition of key enzymes and receptors:

- Enzyme Inhibition : Similar compounds have been shown to inhibit succinate dehydrogenase (SDH), a crucial enzyme in the citric acid cycle. This inhibition disrupts ATP production, leading to cell death, particularly in pathogenic organisms .

- Receptor Interaction : The compound may also interact with specific receptors involved in various signaling pathways, modulating cellular responses and exhibiting pharmacological effects.

Antimicrobial Activity

Research indicates that N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide exhibits notable antimicrobial properties:

- In vitro Studies : Studies have demonstrated that derivatives of pyrimidines, including this compound, show significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown effectiveness comparable to standard antibiotics like ampicillin .

- Mechanism : The antimicrobial action is likely due to the inhibition of bacterial enzyme systems critical for cell wall synthesis and metabolism .

Anticancer Potential

The compound's ability to inhibit SDH suggests potential anticancer properties:

- Cell Death Induction : By disrupting energy metabolism in cancer cells, N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide may induce apoptosis in tumor cells.

- Research Findings : Preliminary studies indicate that similar pyrimidine derivatives have been evaluated for their anticancer activity, showing promise as therapeutic agents against various cancer cell lines .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide is essential for evaluating its therapeutic potential:

- Absorption and Distribution : Similar compounds have been studied for their absorption rates and distribution within biological systems. Factors such as solubility and stability play crucial roles in determining their bioavailability.

- Toxicological Studies : It is vital to assess the toxicity of this compound through preclinical studies to ensure safety for potential therapeutic use. Research on related compounds has indicated varying degrees of cytotoxicity depending on structural modifications .

Case Studies and Research Findings

A variety of studies have explored the biological activities of N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide and related compounds:

Q & A

Q. What are the key synthetic routes for preparing N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide, and how are intermediates validated?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of 6-hydroxypyrimidine-4-carboxylic acid derivatives with 2-bromoaniline. Critical steps include:

- Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres to form the carboxamide bond .

- Protection/Deprotection : Temporary protection of the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions during coupling .

- Validation : Intermediates are characterized via HPLC (purity >95%) and ¹H/¹³C NMR (e.g., verifying the downfield shift of the amide proton at δ 10.2–10.8 ppm) .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR confirms substitution patterns (e.g., aromatic protons of the 2-bromophenyl group at δ 7.3–7.8 ppm) and hydrogen bonding via hydroxyl proton resonance .

- X-ray Crystallography : Resolves intramolecular interactions (e.g., N–H⋯O hydrogen bonds between the hydroxyl group and pyrimidine ring) .

- HPLC-MS : Monitors reaction progress and quantifies purity, using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions (solvent, temperature, catalyst) be optimized to improve yield and selectivity in large-scale synthesis?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of pyrimidine intermediates, while dichloromethane minimizes side reactions in coupling steps .

- Temperature Control : Lower temperatures (0–5°C) during coupling reduce racemization; reflux conditions (80–100°C) accelerate cyclization .

- Catalytic Additives : Substoichiometric DMAP (4-dimethylaminopyridine) improves carboxamide bond formation efficiency .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across assays) be systematically addressed?

- Methodological Answer :

- Comparative Assay Design : Parallel testing in cell-free (e.g., enzyme inhibition) vs. cell-based assays (e.g., cytotoxicity) identifies off-target effects .

- Structural Analog Comparison : Evaluate halogen-substituted analogs (e.g., 4-bromophenyl vs. 2-chlorophenyl derivatives) to isolate substituent-specific activity .

- Dose-Response Refinement : Use Hill slope analysis to distinguish between allosteric vs. competitive binding modes .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Molecular Docking : Autodock Vina or Schrödinger Suite models binding poses, focusing on the pyrimidine ring’s hydrogen-bonding capacity with ATP-binding pockets .

- MD Simulations : Assess stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns trajectories) to prioritize targets for experimental validation .

Q. How does the bromophenyl substituent influence metabolic stability compared to other halogenated analogs?

- Methodological Answer :

- In Vitro Microsomal Assays : Compare hepatic clearance rates using rat/human liver microsomes; bromine’s larger atomic radius reduces oxidative metabolism vs. chloro derivatives .

- CYP450 Inhibition Screening : Fluorometric assays identify CYP3A4/2D6 interactions, where bromine’s electron-withdrawing effects may lower inhibition potential .

Data Analysis and Structural Insights

Q. How do intramolecular hydrogen bonds (e.g., N–H⋯O) affect the compound’s conformational stability in solution vs. solid state?

- Methodological Answer :

- Variable-Temperature NMR : Track chemical shift changes of hydroxyl protons in DMSO-d₆ to detect hydrogen bond persistence at elevated temperatures .

- Single-Crystal XRD : Quantify bond angles (e.g., N–H⋯O ≈ 150–160°) and compare with DFT-optimized gas-phase structures .

Q. What strategies resolve spectral overlaps (e.g., aromatic proton signals) in NMR characterization?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.